NO2A-Butyne-bis(t-Butyl ester)

PET imaging tumor acidosis bifunctional chelator

NO2A-Butyne-bis(t-Butyl ester) (CAS 2125661-91-6) is a bifunctional chelator (BFC) derived from the macrocyclic NOTA (1,4,7-triazacyclononane-triacetic acid) scaffold. It incorporates a terminal alkyne handle for bioorthogonal click chemistry and two tert-butyl ester protecting groups on the carboxylic acid moieties.

Molecular Formula C24H42N4O5
Molecular Weight 466.6 g/mol
Cat. No. B12379555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNO2A-Butyne-bis(t-Butyl ester)
Molecular FormulaC24H42N4O5
Molecular Weight466.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)NCCC#C
InChIInChI=1S/C24H42N4O5/c1-8-9-10-25-20(29)17-26-11-13-27(18-21(30)32-23(2,3)4)15-16-28(14-12-26)19-22(31)33-24(5,6)7/h1H,9-19H2,2-7H3,(H,25,29)
InChIKeyQMCJSDBHGGFDDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NO2A-Butyne-bis(t-Butyl ester): A Bifunctional Chelator for Radiolabeled Conjugate Development


NO2A-Butyne-bis(t-Butyl ester) (CAS 2125661-91-6) is a bifunctional chelator (BFC) derived from the macrocyclic NOTA (1,4,7-triazacyclononane-triacetic acid) scaffold. It incorporates a terminal alkyne handle for bioorthogonal click chemistry and two tert-butyl ester protecting groups on the carboxylic acid moieties . This design preserves the high-affinity metal‑coordinating NOTA core while enabling modular, chemoselective conjugation to targeting vectors such as peptides and antibodies for radiometal‑based imaging and therapy .

Why NO2A-Butyne-bis(t-Butyl ester) Cannot Be Replaced by a Generic NOTA or DOTA Chelator


In‑class substitution with a generic NOTA‑bis(t‑butyl ester) or DOTA‑alkyne derivative is not equivalent because the NO2A core provides measurably superior in‑vivo tumor uptake and retention compared to NOTA , while the alkyne‑butyne linker and dual t‑butyl ester protection enable orthogonal, high‑yielding click‑chemistry conjugation that is absent in standard NOTA‑bis(tBu)ester . These structural features directly impact radiochemical yield, conjugate stability, and biodistribution, making the specific combination critical for reproducible preclinical and translational workflows.

Quantitative Evidence Guide: NO2A-Butyne-bis(t-Butyl ester) vs. NOTA, DOTA, and Alternative Bifunctional Chelators


Superior Tumor Uptake and Retention of NO2A‑Conjugated Peptides Compared to NOTA‑Conjugated Analogues

In a direct head‑to‑head in‑vivo biodistribution study, 64Cu‑NO2A‑cysVar3 exhibited 4T1 tumor uptake of 8.2 ± 0.9 %ID/g at 4 h and 19.2 ± 1.8 %ID/g at 24 h, whereas the corresponding NOTA‑conjugated construct (64Cu‑NOTA‑WT) showed only 1.36 ± 0.43 %ID/g. The NO2A construct also displayed prolonged blood half‑life and higher tumor‑to‑background ratios .

PET imaging tumor acidosis bifunctional chelator

NO2A Outperforms DOTA and NOTA in 68Ga‑Labeling Reactivity and Stability

In a comparative study of AMBA‑bombesin analogues conjugated to DOTA, NOTA, NODAGA, or NO2A, the NO2A‑AMBA construct demonstrated optimal radiochemical reactivity and stability after 68Ga‑labeling. Radiolabeling of NO2A‑ and NODAGA‑peptides was achieved at room temperature, whereas DOTA and NOTA required elevated temperatures . The NO2A chelator also maintained higher complex stability under physiological conditions compared to DOTA and NOTA .

68Ga radiolabeling bombesin analogues chelator comparison

Alkyne‑Butyne Handle Enables High‑Efficiency Bioorthogonal Click Chemistry Conjugation

The terminal alkyne of the butyne linker permits copper(I)‑catalyzed azide‑alkyne cycloaddition (CuAAC) with reported second‑order rate constants as high as 10⁷ M⁻¹ s⁻¹ for catalyzed reactions . In contrast, standard NOTA‑bis(tBu)ester lacks a bioorthogonal handle, requiring additional activation steps (e.g., NHS‑ester formation) that reduce overall conjugation yield. Alkyne‑functionalized NOTA derivatives have been used to conjugate azido‑peptides in >95% isolated yield .

click chemistry azide‑alkyne cycloaddition bioorthogonal conjugation

Dual t‑Butyl Ester Protection Provides Orthogonal Synthetic Stability and Simplifies Purification

The two tert‑butyl ester groups prevent undesired metal chelation and cross‑reactivity during peptide‑coupling steps, allowing ON‑resin conjugation with Fmoc/tBu solid‑phase peptide synthesis (SPPS) . In comparison, unprotected NOTA‑triacid requires orthogonal protection strategies and often leads to lower coupling efficiency (typical RCY 50‑70% vs. >90% for tBu‑protected NOTA) and more complex HPLC purification . After conjugation, the t‑butyl esters are quantitatively removed with TFA, regenerating the active chelator.

tert‑butyl ester protecting group solid‑phase peptide synthesis

Application Scenarios for NO2A-Butyne-bis(t-Butyl ester) in Radiopharmaceutical Development


Preclinical PET Imaging of Tumor pH Microenvironment

NO2A‑Butyne‑bis(t‑butyl ester) is used to generate 64Cu‑ or 18F‑AlF‑labeled pHLIP peptides for imaging acidic tumor microenvironments. The NO2A core provides 6‑fold higher tumor uptake than NOTA analogues [Section 3, Evidence 1], enabling high‑contrast PET images essential for evaluating acidosis‑targeted therapies.

GMP‑Compliant 68Ga‑Radiopharmaceutical Production

The room‑temperature 68Ga‑labeling kinetics of NO2A conjugates [Section 3, Evidence 2] make NO2A‑Butyne‑bis(t‑butyl ester) an ideal building block for kit‑type radiopharmaceutical formulations, where fast, ambient‑temperature chelation simplifies automated synthesis and reduces the risk of biomolecule denaturation.

Bioorthogonal Pretargeted Imaging Strategies

The terminal alkyne enables strain‑promoted or copper‑catalyzed click‑chemistry with azide‑modified targeting antibodies or peptides [Section 3, Evidence 3]. This pretargeting approach decouples slow antibody pharmacokinetics from fast radionuclide clearance, improving tumor‑to‑background ratios and reducing patient radiation dose.

Modular Synthesis of Dual‑Function Radiotheranostics

The orthogonal t‑butyl ester protection [Section 3, Evidence 4] allows sequential functionalization: first, click‑conjugation of a targeting ligand via the alkyne; second, deprotection and radiometal loading. This modularity enables rapid combinatorial library synthesis for high‑throughput screening of new radiotheranostic candidates.

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